molecular formula C25H22ClN3O3 B11137234 2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide

2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B11137234
M. Wt: 447.9 g/mol
InChI Key: YJTNNOBOHHEDDP-UHFFFAOYSA-N
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Description

2-[1-(4-CHLOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, a chlorobenzoyl group, and a dimethylphenylacetamide moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

The synthesis of 2-[1-(4-CHLOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE involves multiple steps. The general synthetic route includes:

    Formation of the Quinoxaline Core: This step typically involves the condensation of an o-phenylenediamine with a diketone.

    Introduction of the Chlorobenzoyl Group: This step involves the acylation of the quinoxaline core with 4-chlorobenzoyl chloride under basic conditions.

    Attachment of the Dimethylphenylacetamide Moiety: This final step involves the reaction of the intermediate with 3,4-dimethylphenylacetic acid or its derivatives under appropriate conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-[1-(4-CHLOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[1-(4-CHLOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It could be investigated for its pharmacological properties, including potential antimicrobial or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-(4-CHLOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 2-[1-(4-CHLOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE include:

    2-[1-(4-CHLOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE: This compound has a similar structure but with an ethoxyphenyl group instead of a dimethylphenyl group.

    2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-[(1S)-1-(HYDROXYMETHYL)PROPYL]ACETAMIDE: This compound features an indole core and different substituents.

Properties

Molecular Formula

C25H22ClN3O3

Molecular Weight

447.9 g/mol

IUPAC Name

2-[1-(4-chlorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C25H22ClN3O3/c1-15-7-12-19(13-16(15)2)27-23(30)14-22-24(31)28-20-5-3-4-6-21(20)29(22)25(32)17-8-10-18(26)11-9-17/h3-13,22H,14H2,1-2H3,(H,27,30)(H,28,31)

InChI Key

YJTNNOBOHHEDDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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